3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorophenoxy, ethyl, and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with ethyl hydrazinecarboxylate to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy and methylbenzylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- 3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of chlorophenoxy, ethyl, and methylbenzylsulfanyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H20ClN3OS |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H20ClN3OS/c1-3-23-18(12-24-17-9-7-16(20)8-10-17)21-22-19(23)25-13-15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
JJMPIEXGCJSJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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